O-4-Nitrobenzylhydroxylamine-d6 Hydrochloride
Description
O-4-Nitrobenzylhydroxylamine-d6 Hydrochloride is a deuterated derivative of O-4-Nitrobenzylhydroxylamine Hydrochloride, characterized by six deuterium atoms replacing hydrogen in the benzyl group. Its molecular formula is C₇H₃D₆N₂O₃·HCl, featuring a para-nitro-substituted benzyl group attached to a hydroxylamine moiety, stabilized as a hydrochloride salt. The nitro group (-NO₂) at the para position confers strong electron-withdrawing properties, influencing its reactivity in nucleophilic and electrophilic reactions. Deuterated analogs like this are critical in analytical chemistry, particularly as internal standards in mass spectrometry (MS) and nuclear magnetic resonance (NMR) to enhance quantification accuracy and trace metabolic pathways . While synthetic protocols for non-deuterated analogs often involve nitrobenzyl bromide intermediates reacting with hydroxylamine under controlled conditions, the deuterated variant likely employs deuterated precursors to achieve isotopic labeling .
Properties
Molecular Formula |
C7H9ClN2O3 |
|---|---|
Molecular Weight |
210.65 g/mol |
IUPAC Name |
O-[dideuterio-(2,3,5,6-tetradeuterio-4-nitrophenyl)methyl]hydroxylamine;hydrochloride |
InChI |
InChI=1S/C7H8N2O3.ClH/c8-12-5-6-1-3-7(4-2-6)9(10)11;/h1-4H,5,8H2;1H/i1D,2D,3D,4D,5D2; |
InChI Key |
LKCAFSOYOMFQSL-UNJHBGEESA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])ON)[2H])[2H])[N+](=O)[O-])[2H].Cl |
Canonical SMILES |
C1=CC(=CC=C1CON)[N+](=O)[O-].Cl |
Origin of Product |
United States |
Biological Activity
O-4-Nitrobenzylhydroxylamine-d6 Hydrochloride is a derivative of hydroxylamine, specifically modified with a nitrobenzyl group. This compound has garnered attention in the field of biological research due to its potential applications in various biochemical assays, particularly related to DNA damage and repair mechanisms.
Chemical Structure and Properties
- Molecular Formula : C7H6D6N2O4Cl
- Molecular Weight : 207.68 g/mol
- CAS Number : 35657-36-4
The compound's structure features a hydroxylamine group attached to a 4-nitrobenzyl moiety, which enhances its reactivity and specificity in biological applications.
This compound acts primarily as a reagent for the detection and quantification of apurinic/apyrimidinic (AP) sites in DNA. These sites are critical markers of oxidative stress and DNA damage, often resulting from environmental toxins or metabolic processes. The compound forms stable derivatives with these lesions, allowing for their subsequent analysis using high-performance liquid chromatography (HPLC) and mass spectrometry .
Case Studies and Research Findings
- DNA Damage Detection :
- Quantitative Analysis :
- Pharmacological Implications :
Biological Activity Summary Table
Future Directions
The biological activity of this compound opens avenues for further research, particularly in:
- Cancer Research : Understanding how oxidative DNA damage contributes to carcinogenesis.
- Toxicology : Evaluating environmental toxins' effects on DNA integrity.
- Pharmacology : Exploring its potential as a therapeutic agent or as part of drug formulations.
Chemical Reactions Analysis
Cyclocondensation with Carbonyl Compounds
The compound reacts with carbonyl groups (e.g., aldehydes, ketones) to form imines or amidoximes, which can undergo further cyclization. For instance, in the presence of bases like DBU or Cs₂CO₃, O-(4-nitrobenzoyl)hydroxylamine intermediates cyclize to form substituted oxadiazoles. This reaction is critical in synthesizing pharmaceutical and agrochemical intermediates .
Table 2: Substituent Effects on Reaction Yields
| Substituent Type | Reaction Time | Yield (%) | Reference |
|---|---|---|---|
| Electron-withdrawing | 10 h | >80 | |
| Electron-donating | 24 h | 60–70 | |
| Heterocyclic (furan, pyridine) | 12 h | 65–75 |
Analytical Chemistry
The compound is used as a reagent for detecting carbonyl compounds. For example, it reacts with aldehydes/ketones to form hydrazones or oximes, enabling quantification via spectroscopic methods .
Mechanistic Insights
The cyclization of amidoximes to oxadiazoles involves nucleophilic attack by the hydroxylamine group on the carbonyl carbon, followed by elimination of water and ring closure. Lewis acids like Sc(OTf)₃ enhance the electrophilicity of the carbonyl group, facilitating the cyclization .
Scheme 1: General Pathway for Oxadiazole Formation
text[O-(4-nitrobenzoyl)hydroxylamine] + [Carboxylic Acid Chloride] → [O-acylamidoxime] → [1,2,4-oxadiazole]
Kinetic Isotope Effects (Considerations for the Deuterated Analog)
While the search results do not explicitly address the deuterated analog (d6), deuterium substitution at labile positions (e.g., hydroxylamine NH groups) could result in:
-
Slowed reaction rates due to kinetic isotope effects (KIE) in proton-transfer steps.
-
Enhanced thermal stability of intermediates, potentially improving yields in cyclization reactions.
Table 3: Solvent and Base Effects
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| MeCN | Cs₂CO₃ | 20 | 86–95 |
| DMF | Na₂CO₃ | 50 | 54 |
Table 4: Lewis Acid Catalysis Comparison
| Catalyst | Yield (%) | Reaction Time | Reference |
|---|---|---|---|
| Sc(OTf)₃ | 86 | 1 min | |
| Cu(OTf)₂ | 38 | 5 min | |
| BF₃·OEt₂ | 27 | 10 min |
Comparison with Similar Compounds
Key Observations:
Substituent Effects: Nitro Group (-NO₂): Enhances electrophilicity and stabilizes intermediates in reactions like protein cleavage (via C-terminal modification) or nitro-reduction chemistry. Compared to chloro (-Cl) or iodo (-I) substituents, the nitro group exhibits stronger electron-withdrawing effects, altering reaction kinetics and selectivity . Deuterium (d6): Isotopic substitution increases molecular weight and reduces metabolic degradation, making the deuterated form ideal for analytical quantification.
Positional Isomerism :
- Para-substituted analogs (e.g., 4-nitro, 4-chloro) are more synthetically accessible and thermodynamically stable than ortho or meta isomers due to reduced steric hindrance and optimized resonance stabilization .
Applications: Deuterated vs. Non-deuterated: The deuterated form is preferred in MS-based assays to avoid signal overlap with endogenous analytes, whereas the non-deuterated variant is used in synthetic chemistry (e.g., oxime formation) .
Physicochemical Properties
- Solubility : Nitro-substituted compounds exhibit lower aqueous solubility compared to halogenated analogs due to increased hydrophobicity.
- Stability : The nitro group may render the compound sensitive to reducing agents, whereas halogenated analogs (e.g., iodo) are prone to photodegradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
